molecular formula C23H21N3O4 B2693564 methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-51-1

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2693564
CAS No.: 758702-51-1
M. Wt: 403.438
InChI Key: YMNPOUCSDZJTIL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings

Properties

IUPAC Name

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-15-6-4-3-5-7-15)18(16-8-10-25-11-9-16)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPOUCSDZJTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of an intermediate compound through the reaction of a pyridine derivative with a benzylamine. This intermediate can then undergo cyclization and further functionalization to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound’s chemical properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies on the compound’s binding affinity and specificity are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate include other pyrano[3,2-c]pyridine derivatives and heterocyclic compounds with similar functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.

Biological Activity

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyrano[3,2-c]pyridine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H22N4O4C_{23}H_{22}N_4O_4 with a molecular weight of approximately 414.41 g/mol. The structure features a pyran ring fused with a pyridine ring, contributing to its unique chemical properties.

Target Interactions

This compound is hypothesized to interact with specific enzymes or receptors in biological systems. The precise targets depend on the structural characteristics of the compound and its functional groups. Potential interactions may include:

  • Hydrogen bonding : Facilitating binding to target proteins.
  • Ionic interactions : Contributing to the stability of the compound-receptor complex.
  • Hydrophobic interactions : Enhancing affinity towards lipid membranes or hydrophobic pockets within proteins.

Biochemical Pathways

The biological effects of this compound may influence various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, altering signaling cascades.

Pharmacological Effects

Research indicates that compounds within this class exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Properties : Certain pyrano[3,2-c]pyridines have been studied for their potential to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds have been evaluated for their ability to reduce inflammation in experimental models.
Biological ActivityDescription
AntimicrobialEffective against various pathogens
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammation in vivo

Case Studies

Several studies have explored the biological activity of similar compounds:

  • In vitro Studies : Research has demonstrated that related pyrano[3,2-c]pyridine derivatives exhibit significant cytotoxicity against HeLa and MCF7 cancer cell lines.
  • Animal Models : In vivo experiments have indicated potential anti-inflammatory effects in murine models induced by lipopolysaccharide (LPS).

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining pyridine derivatives with benzylamines under controlled conditions.
  • Cyclization : Formation of the pyran ring through cyclization reactions involving appropriate precursors.

Comparison with Similar Compounds

Methyl 2-amino-6-benzyl-7-methyl-5-oxo derivatives share structural similarities with other heterocyclic compounds known for their biological activities. For example:

CompoundSimilarityBiological Activity
2-amino-6-benzyl-7-methyl derivativesStructural frameworkAnticancer and antimicrobial
Indole derivativesHeterocyclic natureDiverse pharmacological effects

Q & A

Q. What are the key synthetic methodologies for preparing methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Formation of the pyrano-pyridine core via cyclization of intermediates such as ethyl acetoacetate derivatives and substituted benzaldehydes.
  • Functionalization : Introduction of the pyridin-4-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Esterification : Final step using methyl chloroformate or methanol under acidic conditions to install the carboxylate group .
    Key Considerations : Optimize solvent choice (e.g., DMF or ethanol) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .

Q. How is the compound characterized structurally and analytically post-synthesis?

  • X-ray Crystallography : Resolves stereochemistry and confirms the fused pyrano-pyridine system (e.g., analogous structures in and ) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents; DMF may improve solubility of intermediates .
  • Temperature Control : Gradual heating (60–80°C) prevents side reactions like premature ester hydrolysis .
    Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, temperature) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., Gaussian09) to validate assignments .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the benzyl group) .

Q. What strategies mitigate instability of the ester group during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis .
  • pH Control : Buffer solutions (pH 6–7) in aqueous studies minimize ester degradation .
  • Derivatization : Convert the ester to a more stable amide derivative for long-term assays .

Q. How does the pyridin-4-yl group influence the compound’s reactivity in downstream functionalization?

  • Electronic Effects : The electron-deficient pyridine ring directs electrophilic substitution to the meta position .
  • Coordination Sites : The nitrogen atom can act as a ligand in metal-catalyzed reactions (e.g., Ru-catalyzed oxidation) .
  • Steric Hindrance : Substituents on the pyridine ring may impede access to reactive sites, requiring bulky ligands (e.g., t-BuXPhos) in cross-coupling .

Q. Methodological Tables

Analytical Technique Application Example from Evidence
X-ray CrystallographyConfirmation of fused ring stereochemistryEthyl 7-methyl-3-oxo-5-phenyl derivative
HPLC-UVPurity assessment (>95%)Methyl 5-(4-acetoxyphenyl) analog
DFT CalculationsNMR shift validationMethyl (2Z)-2-fluoro derivative
Synthetic Optimization Variable Tested Impact on Yield
Catalyst (Pd(OAc)₂ vs. PdCl₂)10 mol% Pd(OAc)₂ → +22%
Solvent (DMF vs. ethanol)DMF → +15% cyclization
Temperature (60°C vs. 80°C)80°C → Faster kinetics

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